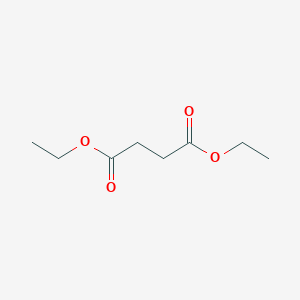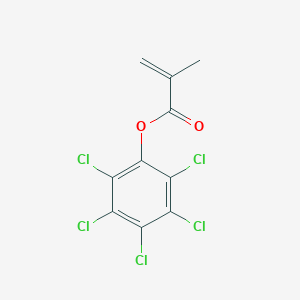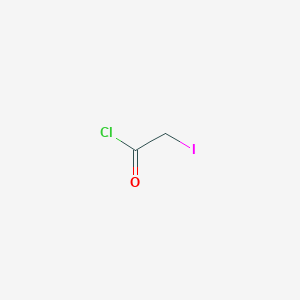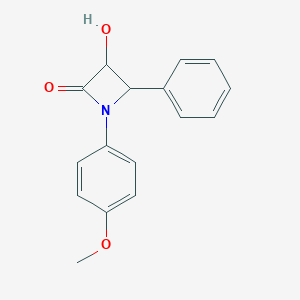
3-Hydroxy-1-(4-methoxyphenyl)-4-phenylazetidin-2-one
Vue d'ensemble
Description
The compound 3-Hydroxy-1-(4-methoxyphenyl)-4-phenylazetidin-2-one is a derivative of azetidin-2-one, which is a four-membered lactam structure. This compound is of interest due to its potential as a precursor for pharmaceuticals, such as the side chain of paclitaxel, a well-known anticancer drug .
Synthesis Analysis
The synthesis of related azetidin-2-one compounds has been reported in various studies. For instance, the synthesis of 1-(4-methoxyphenyl)-3-phenoxy-4-methylthio-4-methoxyimino-2-azetidinones has been achieved, and the structures of the trans and cis isomers were investigated using X-ray diffraction . Another study reported the synthesis of a series of 3-phenoxy-1,4-diarylazetidin-2-ones, which showed potent antiproliferative properties, indicating the relevance of these compounds in medicinal chemistry . Additionally, a new synthetic route to (3R,4S)-3-hydroxy-4-phenylazetidin-2-one was developed, which is an important precursor for the paclitaxel side chain .
Molecular Structure Analysis
X-ray crystallography has been utilized to determine the molecular structure of related azetidin-2-one compounds. The study of the trans isomer of 1-(4-methoxyphenyl)-3-phenoxy-4-methylthio-4-methoxyimino-2-azetidinone revealed that it crystallizes in a monoclinic system . Similarly, the crystal structure of 3-(4-ethylphenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one, another related compound, was determined, showing that it forms a dimer and crystallizes in the triclinic crystal class .
Chemical Reactions Analysis
The chemical reactivity of azetidin-2-ones is influenced by the lactam ring, which can participate in various reactions. For example, the synthesis of 3-amino-2-hydroxydecanoic acid (AHDA) was achieved using enantiopure 3-benzyloxy-4-formylazetidin-2-one as a building block, demonstrating the utility of azetidin-2-ones in synthesizing nonproteinogenic amino acids .
Physical and Chemical Properties Analysis
The physical and chemical properties of azetidin-2-ones are closely related to their molecular structure. The solid-state structure of these compounds can be compared with their structure in solution using NMR studies, which provides insights into their behavior in different environments . The crystallographic data, such as cell parameters and space group, are essential for understanding the intermolecular interactions and stability of these compounds .
Applications De Recherche Scientifique
Antitumor and Antiproliferative Applications
The compound and its derivatives have been extensively studied for their antitumor and antiproliferative properties. For instance, Greene et al. (2016) discovered that 3-phenoxy-1,4-diarylazetidin-2-ones exhibit potent antiproliferative properties. Specifically, derivatives of this compound showed significant inhibition of tubulin polymerization, disrupted microtubular structures in breast cancer cells, and induced G2/M arrest and apoptosis, highlighting their potential as antitumor agents. Moreover, the phosphate and amino acid prodrugs of these compounds retain potency, making them promising candidates for clinical development (Greene et al., 2016).
Antimicrobial Properties
A variant of the compound, specifically 3-chloro-4-(3-methoxy-4-acetyloxyphenyl)-1-[3-oxo-3-(phenylamino)propanamido] azetidin-2-ones, demonstrated potent antimicrobial activity against pathogens such as Bacillus anthracis, Staphylococcus aureus, and Candida albicans. The structure-activity relationship (SAR) trends observed in these studies provide insights into the antimicrobial potential of these compounds (Halve et al., 2007).
Synthesis of Taxotere (Docetaxel)
The compound has been used as a building block in the synthesis of protected (3R,4S)-N-Boc-3-hydroxy-4-methyl-4-phenylazetidin-2-one, which was further used to synthesize novel C-3' methyl taxotere (docetaxel), an important chemotherapeutic agent (Lucatelli et al., 2002).
Role in Enzyme Inhibition
Although preliminary, compounds derived from 3-Hydroxy-1-(4-methoxyphenyl)-4-phenylazetidin-2-one were evaluated for their potential activity as inhibitors of PPE(HLE) enzymes. Molecular modeling suggested potential activity, but the tested compounds did not show remarkable inhibitory activity (Venz & Otto, 2001).
Orientations Futures
Propriétés
IUPAC Name |
3-hydroxy-1-(4-methoxyphenyl)-4-phenylazetidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c1-20-13-9-7-12(8-10-13)17-14(15(18)16(17)19)11-5-3-2-4-6-11/h2-10,14-15,18H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTOHXQPVCMMHRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(C(C2=O)O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80332851 | |
| Record name | 3-hydroxy-1-(4-methoxyphenyl)-4-phenylazetidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80332851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxy-1-(4-methoxyphenyl)-4-phenylazetidin-2-one | |
CAS RN |
146924-94-9 | |
| Record name | 3-hydroxy-1-(4-methoxyphenyl)-4-phenylazetidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80332851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



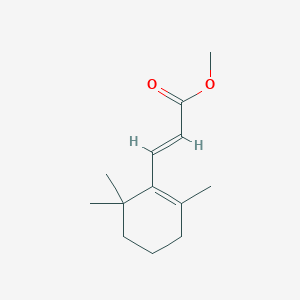
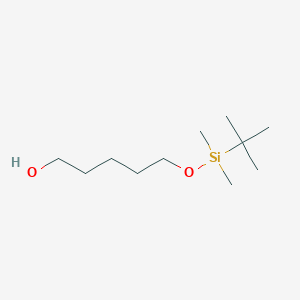
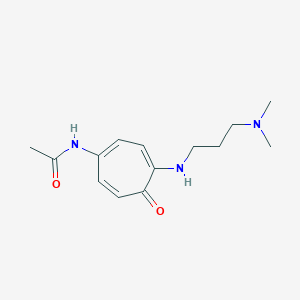
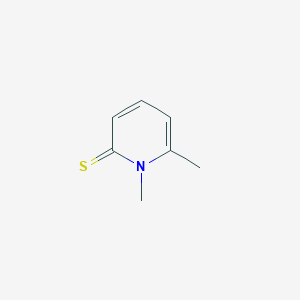

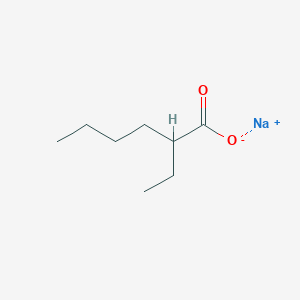



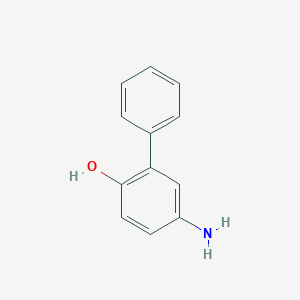
![(5aS,10aS)-Tetrahydrodipyrrolo[1,2-a:1',2'-d]pyrazine-3,5,8,10(2H,5aH)-tetraone](/img/structure/B104757.png)
